molecular formula C20H16FN3O4S B2419281 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1172012-13-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2419281
CAS RN: 1172012-13-3
M. Wt: 413.42
InChI Key: IXJQKPCFVCXILD-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of a molecule consisting of a naphthalene moiety and a 1,2-methylenedioxybenzene group has been reported . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide often explores their synthesis methods, crystal structures, and spectroscopic properties. Studies detail the conformation and orientation of various planar fragments within these molecules, enhancing understanding through crystal packing and intermolecular hydrogen bonding analyses (Soares-Sobrinho et al., 2018). Another aspect of research involves the spectroscopic and quantum mechanical studies, along with ligand-protein interactions and modeling for photovoltaic efficiency, indicating potential applications in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).

Anticonvulsant and Antitumor Activities

Several studies focus on evaluating the anticonvulsant and antitumor activities of these compounds. Novel derivatives have been synthesized and tested for their efficacy in various bioassays, demonstrating significant potential in medical applications (Liu et al., 2016). The synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings highlight their considerable anticancer activity against some cancer cell lines, further emphasizing the relevance of these compounds in therapeutic contexts (Yurttaş et al., 2015).

Antimicrobial and Anti-inflammatory Properties

Compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide have been explored for their antimicrobial properties, with some derivatives synthesized specifically to address antimicrobial resistance, showing good to moderate activity against selected microbial strains (Anuse et al., 2019). Furthermore, anti-inflammatory activity has been a subject of investigation, with synthesized derivatives demonstrating significant efficacy in preclinical models (Sunder et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-15-4-2-1-3-12(15)10-29-20-23-14(9-19(26)24-20)8-18(25)22-13-5-6-16-17(7-13)28-11-27-16/h1-7,9H,8,10-11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJQKPCFVCXILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

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